molecular formula C14H11N3O2 B2951381 2-Methyl-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid CAS No. 932242-74-5

2-Methyl-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Cat. No.: B2951381
CAS No.: 932242-74-5
M. Wt: 253.261
InChI Key: SUQJLVBGOHXEBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings. This compound is part of a broader class of pyrazolo[1,5-a]pyrimidines, which are known for their significant roles in medicinal chemistry and material science due to their unique structural and photophysical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method includes the reaction of 5-phenylpyrazole with 2-methyl-3-oxobutanoic acid under acidic conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized pyrazolo[1,5-a]pyrimidines .

Scientific Research Applications

2-Methyl-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c1-9-7-13-15-11(10-5-3-2-4-6-10)8-12(14(18)19)17(13)16-9/h2-8H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUQJLVBGOHXEBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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